molecular formula C20H22N2O3S B10893717 N-[(1Z)-3-[2-(hydroxymethyl)piperidin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[2-(hydroxymethyl)piperidin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B10893717
M. Wt: 370.5 g/mol
InChI Key: RTEXUJOUEYUWON-AQTBWJFISA-N
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Description

N~1~-[(Z)-1-{[2-(HYDROXYMETHYL)PIPERIDINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Z)-1-{[2-(HYDROXYMETHYL)PIPERIDINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a suitable base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or by cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The thiophene and piperidine rings are coupled using carbonylation reactions to form the intermediate compound.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of N1-[(Z)-1-{[2-(HYDROXYMETHYL)PIPERIDINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(Z)-1-{[2-(HYDROXYMETHYL)PIPERIDINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

    N~1~-[(Z)-1-{[2-(HYDROXYMETHYL)PIPERIDINO]CARBONYL}-2-(2-PYRIDYL)-1-ETHENYL]BENZAMIDE: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N~1~-[(Z)-1-{[2-(HYDROXYMETHYL)PIPERIDINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(hydroxymethyl)piperidin-1-yl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H22N2O3S/c23-14-16-9-4-5-11-22(16)20(25)18(13-17-10-6-12-26-17)21-19(24)15-7-2-1-3-8-15/h1-3,6-8,10,12-13,16,23H,4-5,9,11,14H2,(H,21,24)/b18-13-

InChI Key

RTEXUJOUEYUWON-AQTBWJFISA-N

Isomeric SMILES

C1CCN(C(C1)CO)C(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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